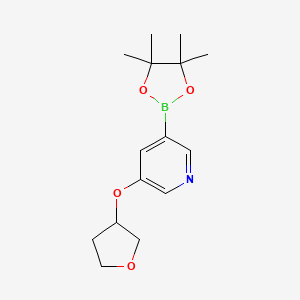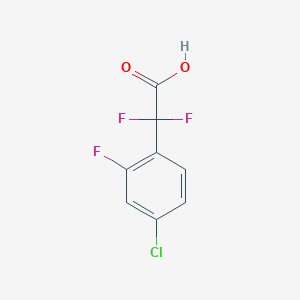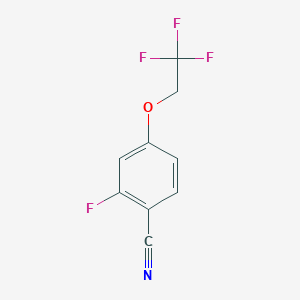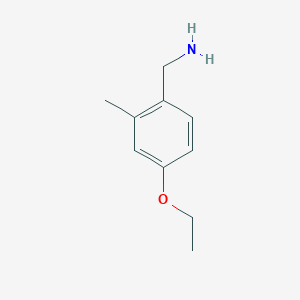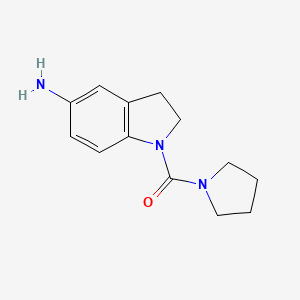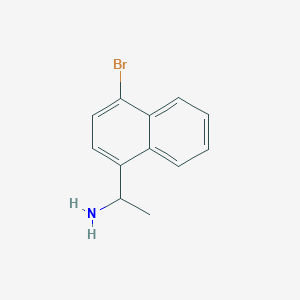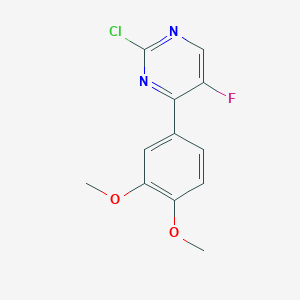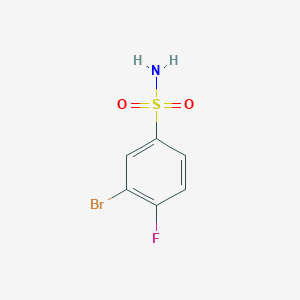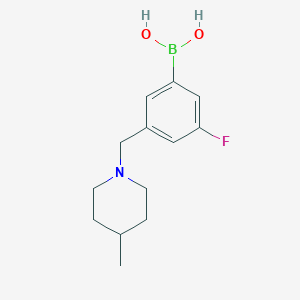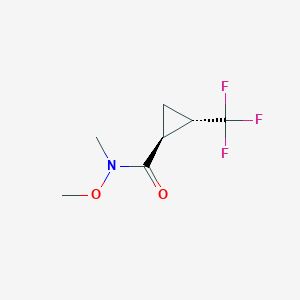
trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide
Descripción general
Descripción
trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide: is a fluorinated cyclopropane derivative with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions may also be possible, but detailed information is limited.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Specific conditions would depend on the desired transformation and the functional groups present .
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to investigate the effects of fluorinated cyclopropane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a bioactive compound .
Medicine: Its ability to interact with biological targets could make it a candidate for further investigation .
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may play a key role in modulating these interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide
- 2-Phenyl-N-(2-(trifluoromethyl)phenyl)cyclopropanecarboxamide
- N-(4,5-Dichloro-2-methylphenyl)cyclopropanecarboxamide
- N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
Uniqueness: What sets trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide apart from similar compounds is its specific combination of functional groups, particularly the trifluoromethyl group and the cyclopropane ring.
Propiedades
IUPAC Name |
(1S,2S)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLGHYOCDXXMC-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H]1C[C@@H]1C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146700 | |
| Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369338-93-1 | |
| Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1369338-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


